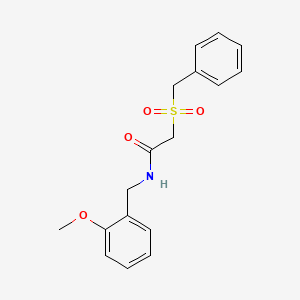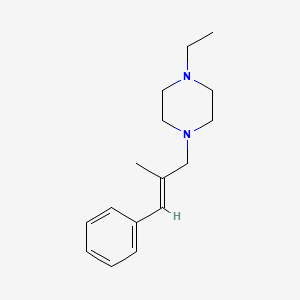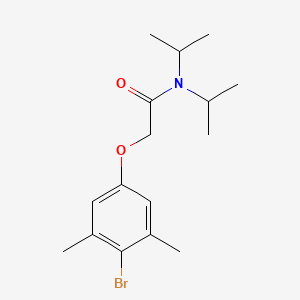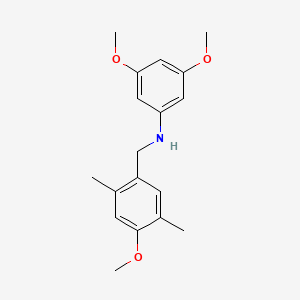
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide, also known as JAK2 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a kinase inhibitor, which means it can block the activity of certain enzymes that play a crucial role in the development and progression of various diseases.
Wirkmechanismus
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor works by binding to the ATP-binding site of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide and preventing the phosphorylation of downstream signaling molecules such as STAT3 and STAT5. This leads to the inhibition of cytokine and growth factor signaling pathways, which are crucial for the survival and proliferation of cancer cells and immune cells. 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor can inhibit the production of pro-inflammatory cytokines and prevent the activation of immune cells. In animal models, 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been shown to inhibit tumor growth and reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor is its specificity for 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide, which means it can selectively inhibit 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide activity without affecting other kinases. This makes it a useful tool for studying the role of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide in various diseases. However, one of the limitations of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor is its potential off-target effects, which can affect the interpretation of experimental results. Additionally, the use of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor in animal models can be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor. One of the areas of interest is the combination therapy of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor with other targeted therapies or chemotherapeutic agents in cancer treatment. Another area of interest is the development of more potent and selective 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitors with improved pharmacokinetic properties. Additionally, the role of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide in other diseases such as cardiovascular diseases and neurodegenerative diseases can be explored using 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor as a tool for research.
Synthesemethoden
The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor involves several steps, including the reaction of 4-methoxyphenylacetonitrile with 3-pyridinecarboxaldehyde to form 4-methoxyphenyl-3-pyridinecarboxylic acid. This intermediate is then coupled with 2-aminoacrylamide to yield the final product, 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound works by inhibiting the activity of 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide, which is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines and growth factors. By blocking 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide activity, 2-cyano-N-(4-methoxyphenyl)-3-(3-pyridinyl)acrylamide inhibitor can prevent the activation of downstream signaling pathways and inhibit the growth and proliferation of cancer cells and immune cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-6-4-14(5-7-15)19-16(20)13(10-17)9-12-3-2-8-18-11-12/h2-9,11H,1H3,(H,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNAFAMWBKUBW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-pyridin-3-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)



![2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5712352.png)
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)
